molecular formula C12H11BrN2O B2436480 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide CAS No. 1825536-48-8

3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide

Cat. No.: B2436480
CAS No.: 1825536-48-8
M. Wt: 279.137
InChI Key: NYQPVGTVFGQCMH-UHFFFAOYSA-N
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Description

3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide is a substituted benzamide compound intended for research and development purposes. Benzamide derivatives are of significant interest in medicinal chemistry and chemical biology, particularly in the exploration of protein-protein interactions (PPIs). Compounds with similar bromo-benzamide scaffolds have been identified as key structural motifs in early-stage drug discovery, for instance, serving as inhibitors that disrupt the interaction between the MYC oncogene and its chromatin cofactor WDR5 . The 3-bromo substitution on the benzamide ring can be critical for molecular recognition, as the bromine atom can engage in halogen bonding with target proteins, such as with the carbonyl of a tryptophan residue, to enhance binding affinity . The N-(1-cyanocyclopropyl) group presents a unique, constrained cyclopropyl ring that can influence the molecule's conformation and metabolic stability, while the nitrile group offers a potential vector for further chemical modification or engagement with biological targets. Researchers can utilize this chemical as a building block in organic synthesis or as a potential probe for investigating biological pathways. This product is classified as For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c1-8-4-9(6-10(13)5-8)11(16)15-12(7-14)2-3-12/h4-6H,2-3H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQPVGTVFGQCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)NC2(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a suitable benzamide precursor, followed by the introduction of the cyanocyclopropyl group through a cyclopropanation reaction. The reaction conditions often involve the use of strong bases and solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide involves its interaction with specific molecular targets. The cyanocyclopropyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromine atom and the benzamide moiety contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide
  • 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide

Uniqueness

3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide is unique due to the specific positioning of the bromine and methyl groups on the benzamide ring, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for targeted research and applications.

Biological Activity

3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, target interactions, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C12H12BrN3O
  • Molecular Weight : 284.15 g/mol
  • Chemical Structure : The compound features a bromine atom, a cyanocyclopropyl group, and a methylbenzamide moiety, which contribute to its biological activity.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Protein-Protein Interaction Inhibition : Compounds with similar structures have been shown to disrupt critical protein-protein interactions involved in tumorigenesis. For example, inhibitors targeting the MYC oncogene have been explored for their ability to interfere with MYC's binding to chromatin cofactors like WDR5, which is essential for its oncogenic function .
  • Histone Modification : The compound may also affect histone acetylation processes by interacting with bromodomains, which recognize acetylated lysine residues on histones. This interaction can lead to alterations in gene expression patterns associated with cancer progression and inflammation .

Biological Activity and Efficacy

Several studies have evaluated the biological activity of compounds related to this compound:

  • Antiproliferative Effects : In vitro assays have demonstrated that structurally related compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound showed an EC50 value of approximately 1.89 μM in inhibiting IL-6 production in human blood mononuclear cells stimulated by lipopolysaccharides (LPS), indicating potential anti-inflammatory properties .
  • Selectivity and Safety Profiles : The selectivity of these compounds for specific targets is crucial for minimizing side effects. A study highlighted that certain inhibitors displayed less than 50% inhibition against a panel of 15 targets at 10 μM, suggesting a favorable selectivity profile .

Case Studies

  • MYC Inhibition : A study focused on small molecules that inhibit the interaction between MYC and WDR5, revealing that such compounds can disrupt MYC's oncogenic signaling pathways. This approach holds promise for developing targeted therapies against MYC-driven cancers .
  • Bromodomain Inhibitors : Research into bromodomain inhibitors has shown that compounds targeting these domains can effectively modulate gene expression linked to cancer and inflammatory diseases. The development of selective probes has advanced our understanding of the therapeutic potential of bromodomain inhibition .

Data Table: Biological Activity Summary

Activity TypeRelated CompoundTarget/MechanismEC50 ValueReference
AntiproliferativeSimilar Compound AMYC-WDR5 Interaction1.89 μM
Histone AcetylationSimilar Compound BBromodomain Inhibition<50% at 10 μM
Protein InteractionSimilar Compound CMYC Protein-Protein InteractionNot specified

Q & A

Basic: What are the established synthetic methodologies for 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide?

The synthesis typically involves coupling reactions between a brominated benzoyl chloride derivative and a substituted cyclopropylamine. For example, a general procedure (GP A) uses benzoyl chloride analogs (e.g., 3-bromo-5-methylbenzoyl chloride) with 1-cyanocyclopropylamine under controlled conditions. Solvents like dichloromethane or DMF are employed, and the reaction is monitored via TLC. Yields >90% are achievable with optimized stoichiometry (1.1–1.2 equivalents of acyl chloride) . Post-synthesis, purification by column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

Basic: How is the structural integrity of this compound validated experimentally?

Routine characterization includes:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the presence of the cyanocyclopropyl group (e.g., cyclopropyl protons at δ 1.2–1.5 ppm) and bromine/methyl substituents on the benzamide .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+ at m/z calculated for C12_{12}H10_{10}BrN2_2O: 309.9972) .
  • HPLC : Purity >95% is confirmed using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How do steric and electronic effects of the cyanocyclopropyl group influence reactivity in downstream modifications?

The 1-cyanocyclopropyl group introduces steric hindrance due to its rigid three-membered ring, which can slow nucleophilic attacks at the amide nitrogen. Electron-withdrawing effects from the cyano group enhance the electrophilicity of the carbonyl, facilitating reactions like hydrolysis under acidic conditions (e.g., HCl/THF at 60°C). However, competing side reactions (e.g., ring-opening of cyclopropane) must be mitigated by maintaining pH < 2 and low temperatures . Computational studies (DFT) are recommended to model substituent effects on transition states .

Advanced: How can conflicting biological activity data across studies be reconciled?

Discrepancies in bioactivity (e.g., IC50_{50} variability in enzyme inhibition assays) may arise from:

  • Solubility Differences : Use DMSO stock solutions standardized to <0.1% v/v in assay buffers to avoid aggregation .
  • Metabolic Instability : LC-MS/MS profiling of incubation media can identify degradation products (e.g., hydrolyzed benzamide). Stabilizing additives like 1 mM ascorbic acid may improve compound integrity .
  • Assay Conditions : Validate target engagement using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Advanced: What strategies optimize regioselectivity in halogenation or cross-coupling reactions of this compound?

For Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura):

  • Ligand Selection : Use XPhos or SPhos ligands to enhance selectivity for the bromine site over competing positions .
  • Solvent Effects : DME/H2_2O (4:1) at 80°C minimizes dehalogenation side reactions.
  • Directing Groups : Introduce temporary directing groups (e.g., pyridine) at the methyl position to steer metalation in C-H activation reactions .

Basic: What are the key applications of this compound in medicinal chemistry research?

It serves as:

  • A probe for studying cyclopropane-containing drug analogs (e.g., antiparasitic agents via veterinary studies) .
  • A precursor for fluorinated or boronate derivatives via halogen exchange or Miyaura borylation .

Advanced: How can computational methods guide the design of analogs with improved pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME predict logP (current value ~2.8) and suggest methyl-to-ethoxy substitutions to reduce clearance .
  • Molecular Dynamics : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic hotspots .

Basic: What safety and handling protocols are recommended for this compound?

  • Storage : -20°C under argon in amber vials to prevent photodegradation.
  • Waste Disposal : Incinerate in compliance with EPA guidelines (halogenated waste category) .

Advanced: How to troubleshoot low yields in reductive amination steps involving the cyanocyclopropyl moiety?

  • Catalyst Optimization : Replace NaBH4_4 with STAB (NaBH(OAc)3_3) to stabilize the imine intermediate .
  • Protection Strategies : Temporarily protect the cyano group as a silyl ether (e.g., TBSCl) to prevent side reactions .

Advanced: What analytical techniques resolve overlapping signals in NMR spectra due to diastereomerism?

  • 2D NMR : NOESY or COSY can distinguish diastereomers via spatial correlations (e.g., cyclopropyl CH2_2 vs. methyl protons) .
  • Chiral HPLC : Use a Chiralpak IA column with heptane/ethanol (90:10) to separate enantiomers .

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